N(2)-methyl-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

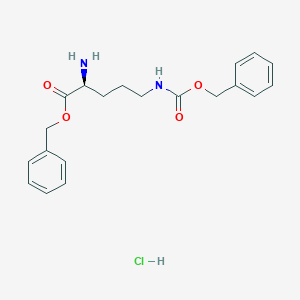

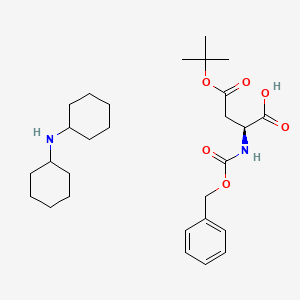

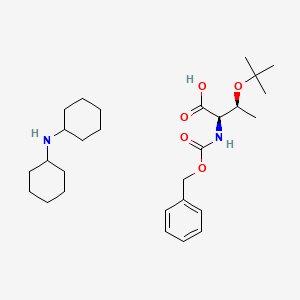

N(2)-methyl-L-lysine (NML) is a naturally occurring amino acid found in proteins. It is an important component of the human body and has been studied extensively for its potential therapeutic and biological applications. NML is synthesized in the body from the amino acid lysine and is found in the form of a methyl ester or a methyl amide. It is also known as N-methyl-L-lysine, N-methyl-Lys, N-methyl-L-lysine methyl ester, N-methyl-L-lysine amide, and N-methyl-L-lysine methyl amide.

Applications De Recherche Scientifique

Biomedical Research: Inhibitory Effects on Microorganisms

“N(2)-methyl-L-lysine” has been shown to inhibit the growth and sporulation of certain fungi, such as Penicillium chrysogenum . This suggests potential applications in studying microbial pathogenesis and developing antifungal strategies.

Proteomics: Post-Translational Modifications

This compound is a methylated form of the amino acid lysine, which is a post-translational modification observed in histones and other proteins. It plays a crucial role in regulating gene expression and is a significant area of study in proteomics .

Drug Development: Analogs and Derivatives

The structural modification of lysine to create “N(2)-methyl-L-lysine” can inform the design of drug analogs. Understanding its properties can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Material Science: Nanocrystal Synthesis

In the field of nanotechnology, “N(2)-methyl-L-lysine” could be used to modify the surface properties of nanocrystals. This can affect their solubility, stability, and interaction with biological systems, which is vital for applications like targeted drug delivery .

Chemical Synthesis: Chiral Building Blocks

As a chiral compound, “N(2)-methyl-L-lysine” serves as a building block in the synthesis of complex molecules. Its chirality is essential for creating substances with specific desired properties in synthetic chemistry .

Neuroscience: Neurotransmitter Studies

Methylated lysines, including “N(2)-methyl-L-lysine”, are of interest in neuroscience for their potential roles as neurotransmitters or neuromodulators. They could provide insights into brain function and neurological disorders .

Propriétés

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)